molecular formula C20H21NO4 B367243 1'-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 878694-94-1

1'-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one

Cat. No.: B367243
CAS No.: 878694-94-1
M. Wt: 339.4g/mol
InChI Key: QQPOWOXODZSELJ-UHFFFAOYSA-N
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Description

1'-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one is a spirocyclic compound featuring a 1,3-dioxane ring fused to an indolin-2-one moiety via a spiro junction. The 4-ethoxyphenylmethyl substituent at the 1'-position introduces steric bulk and electronic effects due to the ethoxy (–OCH₂CH₃) group. This structural motif is significant in medicinal chemistry, as spiroindole derivatives are known for diverse bioactivities, including anticonvulsant, antibacterial, and anticancer properties .

Properties

IUPAC Name

1'-[(4-ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-23-16-10-8-15(9-11-16)14-21-18-7-4-3-6-17(18)20(19(21)22)24-12-5-13-25-20/h3-4,6-11H,2,5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPOWOXODZSELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure from WO2010045251A2

Reagents :

  • Indole precursor (e.g., 3-substituted indole)

  • 4-Ethoxybenzyl halide

  • Pd(OAc)₂ (10 mol%)

  • Bis(oxazoline) ligand (20 mol%)

  • Ag₃PO₄ (0.5 equiv) in DCE

Steps :

  • Coupling : React indole derivative with 4-ethoxybenzyl halide under Pd catalysis to form the C–N bond.

  • Cyclization : Intramolecular spirocyclization via palladium-mediated C–O bond formation.

  • Workup : Purify via flash chromatography (PE/EtOAc).

Yield : 75–84% (similar to spirolactam syntheses in).

Key Data :

ParameterValue
Temperature70°C
Reaction Time12–24 h
Diastereomeric Ratio>20:1

Multicomponent Condensation

One-Pot Synthesis Inspired by PMC2968848

Reagents :

  • Isatin derivative

  • Malononitrile

  • 4-Ethoxybenzylamine

  • Ethanol/H₂O (1:1)

Mechanism :

  • Knoevenagel Condensation : Isatin reacts with malononitrile.

  • Nucleophilic Addition : 4-Ethoxybenzylamine attacks the nitrile intermediate.

  • Cyclization : Spontaneous formation of the 1,3-dioxane ring.

Yield : 78% after recrystallization (ethanol).

Conditions :

  • Room temperature, 4–6 h.

  • Eco-friendly solvent system ().

Reductive Alkylation and Cyclization

Method from US4477667A

Steps :

  • Alkylation : Treat 1'-methylspiro[indoline-3,4'-piperidine] with 4-ethoxybenzyl chloride in DMSO/NaH.

  • Reduction : Use LiAlH₄ in THF to reduce intermediates.

  • Cyclization : Acid-catalyzed (HCl) formation of the dioxane ring.

Yield : 60–70% after column chromatography (PE/EtOAc).

Key Insight : Sodium hydride promotes efficient N-alkylation (, Example 1b).

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis (PMC6691816 )

Reagents :

  • Indole-2-carbaldehyde

  • 1,3-Dioxane-2-carboxylic acid

  • [bmim]Br (ionic liquid)

Procedure :

  • Condensation : Heat reagents in [bmim]Br at 100°C for 45 min.

  • Cyclization : Spontaneous spiro ring formation under microwave irradiation.

Yield : 86% (higher than traditional solvents).

Advantages :

  • Reduced reaction time (45 min vs. 4 h).

  • Recyclable solvent (, Table 1).

Comparative Analysis of Methods

MethodCatalyst/SolventTemperatureYield (%)Key Advantage
Palladium CatalysisPd(OAc)₂/DCE70°C75–84High diastereoselectivity
MulticomponentEthanol/H₂ORT78Eco-friendly, one-pot
Reductive AlkylationNaH/DMSO50–60°C60–70Scalable for bulk synthesis
Ionic Liquid[bmim]Br100°C86Rapid, recyclable solvent

Challenges and Optimization

  • Regioselectivity : Spiro center formation requires precise stoichiometry (, Section 5).

  • Purification : Silica gel chromatography (PE/EtOAc gradients) is critical for removing byproducts (,).

  • Functionalization : Introducing the 4-ethoxyphenyl group early avoids post-cyclization modifications ( ).

Chemical Reactions Analysis

Types of Reactions: 1’-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1’-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression. The spirocyclic structure may enhance the compound’s stability and specificity in binding interactions.

Comparison with Similar Compounds

Substituent Variations: Ethoxy vs. Methoxy

Compound : 1'-[(4-Methoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one (CAS: 853751-51-6)

  • Molecular Formula: C₁₉H₁₉NO₄
  • Molecular Weight : 325.4 g/mol
  • Melting points and solubility profiles may differ; methoxy derivatives often exhibit higher polarity .

Table 1: Substituent Effects on Physical Properties

Substituent Molecular Weight (g/mol) LogP (Predicted) Bioactivity Notes
4-Ethoxyphenyl 339.4 (estimated) ~2.8 Enhanced lipophilicity
4-Methoxyphenyl 325.4 ~2.3 Higher polarity, lower solubility

Ring Size Variations: 1,3-Dioxane vs. 1,3-Dioxolane

Compound : 4'-Bromo-1'-((2-bromothiophen-3-yl)methyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one

  • Structure : Features a 5-membered 1,3-dioxolane ring instead of 6-membered 1,3-dioxane.
  • Bromine substituents add steric bulk and electronic effects, altering binding interactions in biological systems .

Heteroatom Variations: Oxygen vs. Sulfur

Compound : Spiro[[1,3]dithiolane-2,3'-indolin]-2'-one

  • Structure : Replaces oxygen atoms in the 1,3-dioxane ring with sulfur.
  • Key Differences :
    • Sulfur’s polarizability increases nucleophilic reactivity.
    • Enhanced biological activities (e.g., anxiolytic, anticonvulsant) due to sulfur’s electronegativity and hydrogen-bonding capabilities .

Table 2: Ring System Comparison

Ring Type Heteroatoms Reactivity Notes Bioactivity Examples
1,3-Dioxane O, O Moderate stability Anticancer, antifungal
1,3-Dithiolane S, S High nucleophilicity Anxiolytic, anticonvulsant
1,3-Dioxolane O, O Higher ring strain Antibacterial (brominated)

Stereochemical and Conformational Considerations

Spiro compounds exhibit unique stereochemistry due to restricted rotation. For 1,3-dioxane-based spiroindoles:

  • Conformational Flexibility : The 6-membered 1,3-dioxane ring allows for chair conformations, reducing steric hindrance compared to smaller rings .
  • Chirality : Spiro junctions may introduce axial chirality, influencing enantioselective interactions in drug-receptor binding .

Biological Activity

1'-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C₁₉H₁₉NO₃
  • Molecular Weight : 307.36 g/mol
  • IUPAC Name : 1'-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one

This compound features a spirocyclic structure that is characteristic of many biologically active compounds, which often enhances their interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Many spirodioxane derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Some studies suggest that the presence of the indole moiety contributes to antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Compounds in this category may inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in inflammatory diseases.

Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of related spiro compounds. The research demonstrated that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds similar to 1'-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one were found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Antimicrobial Properties

Research conducted on derivatives of spirodioxane indicated significant antimicrobial activity. For instance, a series of experiments showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism was attributed to disruption of microbial cell membranes .

Anti-inflammatory Effects

In vitro studies have revealed that spirodioxane derivatives can modulate inflammatory responses. They were shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This anti-inflammatory effect suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : Significant reduction in cell viability was observed at higher concentrations (IC50 = 15 µM), with morphological changes indicative of apoptosis.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound exhibited a clear zone of inhibition at a concentration of 100 µg/mL, indicating effective antibacterial properties.

Data Table

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of cytokine production

Q & A

Basic: What are the common synthetic strategies for preparing 1'-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one?

Methodological Answer:
The synthesis typically involves multi-component reactions (MCRs) to construct the spirocyclic core. A Ugi reaction (four-component reaction) is a viable approach for assembling nitrogen-containing spiroindole derivatives . For example, reacting a ketone (e.g., cyclohexanone), an amine, a carboxylic acid, and an isonitrile can yield the spirocyclic backbone. Post-synthetic modifications, such as introducing the 4-ethoxyphenylmethyl group, may require alkylation or Mitsunobu reactions . Purification often employs column chromatography (e.g., ethyl acetate/n-hexane gradients) followed by recrystallization from ethanol to isolate high-purity crystals . Advanced protocols using ionic liquids (e.g., [bmim]Br) enhance reaction efficiency by accelerating cycloaddition rates and improving yields (e.g., up to 86% in spiroheterocyclic syntheses) .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural elucidation relies on:

  • X-ray crystallography : Determines absolute configuration, spiro junction geometry, and ring puckering parameters (e.g., Cremer-Pople coordinates: Q, θ, ψ for 1,3-dioxane conformations) .
  • NMR spectroscopy :
    • ¹H-NMR identifies substituent environments (e.g., ethoxy group δ ~1.3–1.5 ppm for CH₃, δ ~3.9–4.1 ppm for OCH₂).
    • ¹³C-NMR confirms carbonyl (C=O, δ ~170–180 ppm) and spiro carbon connectivity .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch ~1700 cm⁻¹) and monitors reaction progress .

Advanced: How can regio- and stereoselectivity be optimized during spiro ring formation?

Methodological Answer:
Regioselectivity is controlled by substrate design (e.g., steric/electronic directing groups) and reaction conditions :

  • Ionic liquid solvents (e.g., [bmim]Br) enhance selectivity by stabilizing transition states via hydrogen bonding, as demonstrated in 1,3-dipolar cycloadditions yielding >85% diastereomeric excess .
  • Temperature modulation : Lower temperatures (−20°C) favor kinetic control in lithiation steps (e.g., spiroindole synthesis via n-BuLi-mediated cyclization) .
  • Catalytic systems : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) can induce enantioselectivity, though this requires further exploration for this compound class.

Advanced: What computational methods are suitable for studying the compound’s conformation and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimizes ground-state geometry and calculates puckering parameters (Q, θ, ψ) for 1,3-dioxane rings, validated against X-ray data .
  • Molecular docking : Screens potential biological targets (e.g., aldose reductase) by modeling interactions between the spiroindole core and active sites .
  • NBO (Natural Bond Orbital) analysis : Evaluates hyperconjugative interactions (e.g., ethoxy group’s electron-donating effects on aromatic π-systems) .

Advanced: How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:
Discrepancies may arise from assay conditions or structural analogs. To resolve them:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources (e.g., recombinant aldose reductase) .
  • Structure-activity relationship (SAR) studies : Compare derivatives (e.g., replacing 4-ethoxyphenyl with 4-methoxyphenyl) to isolate pharmacophore contributions .
  • Meta-analysis : Cross-reference data from crystallographic (e.g., binding pose consistency) and spectroscopic studies (e.g., solution vs. solid-state conformation) .

Advanced: What strategies are effective for analyzing puckering conformations in the 1,3-dioxane ring?

Methodological Answer:

  • X-ray-derived Cremer-Pople parameters : Calculate puckering amplitude (Q) and angles (θ, ψ) to classify chair, boat, or twist-boat conformers. For example, Q = 0.554 Å and θ ≈ 177° indicate a near-chair conformation in 1,3-dioxane derivatives .
  • Dynamic NMR : Monitors ring-flipping kinetics in solution (e.g., coalescence temperatures for axial-equatorial proton exchange) .
  • Molecular dynamics simulations : Predict thermal stability of puckered states using force fields (e.g., AMBER) parameterized with experimental data .

Advanced: How can synthetic byproducts or degradation products be identified and mitigated?

Methodological Answer:

  • LC-MS/MS : Detects low-abundance byproducts (e.g., open-chain intermediates from ring-opening side reactions) .
  • Accelerated stability studies : Expose the compound to heat/humidity and track degradation via TLC or HPLC. For example, hydrolysis of the ethoxy group may generate 4-hydroxyphenyl derivatives .
  • Protecting groups : Use acid-labile groups (e.g., tert-butyl) for sensitive functionalities during synthesis to prevent unintended cleavage .

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